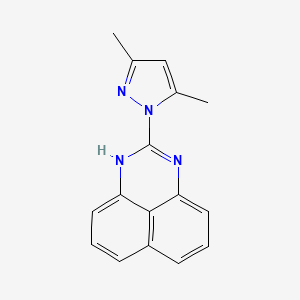![molecular formula C12H23BO B14354937 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane CAS No. 92813-75-7](/img/structure/B14354937.png)
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane is a boron-containing bicyclic compound. Its unique structure, which includes a boron atom integrated into a bicyclic framework, makes it an interesting subject for research in organic chemistry. The presence of boron imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane typically involves the use of boron reagents such as boranes. One common method is the hydroboration of alkenes, where boron is added across the double bond of an alkene. This reaction is often carried out under mild conditions and can be catalyzed by transition metals .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes. The choice of reagents and conditions can vary depending on the desired yield and purity of the product. Common industrial methods include the use of borane-tetrahydrofuran complexes and other boron-containing reagents .
化学反応の分析
Types of Reactions
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane involves its ability to interact with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. The compound can also act as a Lewis acid, accepting electron pairs from other molecules and catalyzing reactions .
類似化合物との比較
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used boron reagent in organic synthesis.
Dicyclohexylborane: Another boron-containing compound used in hydroboration reactions.
Disiamylborane: Known for its use in selective hydroboration reactions.
Uniqueness
3-Methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane is unique due to its specific bicyclic structure and the presence of a methoxy group. This combination imparts distinct chemical properties, making it useful in specialized applications where other boron reagents may not be as effective .
特性
CAS番号 |
92813-75-7 |
|---|---|
分子式 |
C12H23BO |
分子量 |
194.12 g/mol |
IUPAC名 |
3-methoxy-4,8-dimethyl-3-borabicyclo[4.3.1]decane |
InChI |
InChI=1S/C12H23BO/c1-9-4-11-6-10(2)13(14-3)8-12(5-9)7-11/h9-12H,4-8H2,1-3H3 |
InChIキー |
YIKIBCXYIAJGLE-UHFFFAOYSA-N |
正規SMILES |
B1(CC2CC(CC(C2)CC1C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)




![1,1'-[Ethane-1,2-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14354896.png)

![(5Z)-5-[(4-Acetylphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14354913.png)


![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
